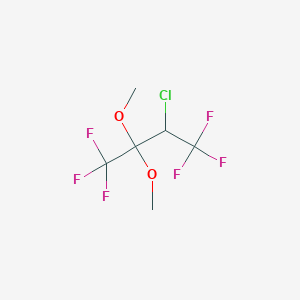
3-Chloro-1,1,1,4,4,4-hexafluoro-2,2-dimethoxybutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-1,1,1,4,4,4-hexafluoro-2,2-dimethoxybutane is a chemical compound with the molecular formula C6H7ClF6O2 It is characterized by the presence of chlorine, fluorine, and methoxy groups attached to a butane backbone
准备方法
The synthesis of 3-Chloro-1,1,1,4,4,4-hexafluoro-2,2-dimethoxybutane typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-1,1,1,4,4,4-hexafluoro-2-butanone with methanol in the presence of an acid catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the product. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.
化学反应分析
3-Chloro-1,1,1,4,4,4-hexafluoro-2,2-dimethoxybutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent and conditions used.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes, depending on the reducing agent and conditions.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed from these reactions vary based on the specific reagents and conditions employed.
科学研究应用
3-Chloro-1,1,1,4,4,4-hexafluoro-2,2-dimethoxybutane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, particularly those requiring fluorinated components.
作用机制
The mechanism of action of 3-Chloro-1,1,1,4,4,4-hexafluoro-2,2-dimethoxybutane involves its interaction with specific molecular targets and pathways. The presence of electronegative fluorine atoms and the chlorine atom can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can lead to changes in biological activity, making the compound of interest for drug development and other applications.
相似化合物的比较
3-Chloro-1,1,1,4,4,4-hexafluoro-2,2-dimethoxybutane can be compared with other similar compounds, such as:
1,1,1,4,4,4-Hexafluoro-2-butanone: This compound lacks the methoxy groups and has different reactivity and applications.
2-Chloro-1,1,1,4,4,4-hexafluorobutane: Similar in structure but without the methoxy groups, leading to different chemical properties.
1,1,1,4,4,4-Hexafluoro-2-chlorobutene:
属性
IUPAC Name |
3-chloro-1,1,1,4,4,4-hexafluoro-2,2-dimethoxybutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClF6O2/c1-14-4(15-2,6(11,12)13)3(7)5(8,9)10/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTPVASNAAINBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(C(F)(F)F)Cl)(C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Phosphonic acid, P-[11-(trimethoxysilyl)undecyl]-, diethyl ester](/img/structure/B6321274.png)

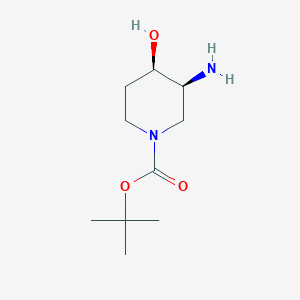
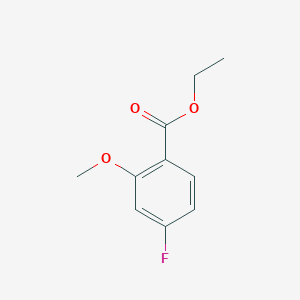
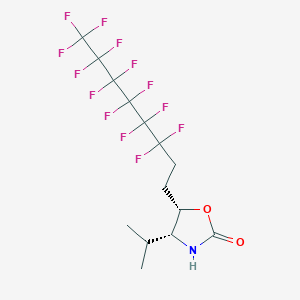

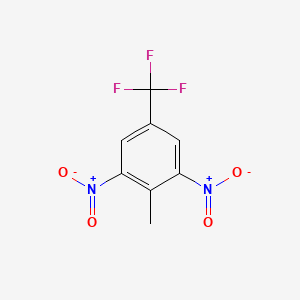
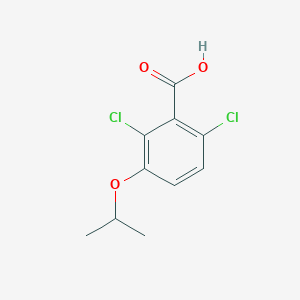
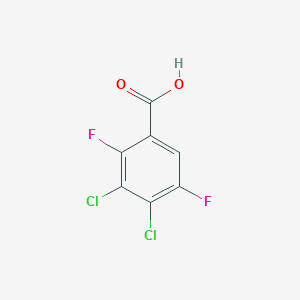

![3-(Trifluoromethyl)-3-carbonitrile-bicyclo[2.2.1]hept-5-ene](/img/structure/B6321344.png)
